molecular formula C12H21NO4 B1375394 1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid CAS No. 1365887-45-1

1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid

Cat. No.: B1375394
CAS No.: 1365887-45-1
M. Wt: 243.3 g/mol
InChI Key: BPUPMHVBVYPFDZ-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO4. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is known for its stability and ease of removal under acidic conditions .

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The mode of action of 1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid involves the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role as a protecting group for amines. The addition and removal of the BOC group can influence the reactivity of the amine, thereby affecting the course of the biochemical reactions in which the amine is involved .

Result of Action

The molecular and cellular effects of the action of this compound would depend on the specific amine that it is protecting and the biochemical context in which it is used. The addition and removal of the BOC group can modulate the reactivity of the amine, potentially influencing the outcomes of the biochemical reactions in which the amine is involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the addition and removal of the BOC group . Additionally, factors such as temperature and the presence of other chemical species can also influence the compound’s action.

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid typically involves the reaction of 5-methylpiperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, TFA, and HCl. The major products formed from these reactions are the deprotected amine and carbon dioxide .

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid is unique due to its tert-butoxycarbonyl group, which provides stability and ease of removal. Similar compounds include:

The uniqueness of this compound lies in its balance of stability and ease of removal, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUPMHVBVYPFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152666
Record name 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365887-45-1
Record name 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365887-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

136B was dissolved with dioxane (14 mL) and methanol (7 mL). Sodium hydroxide (1.32 g, 33 mmol) in water (2 mL) was added and the mixture was heated to 80° C. for 5 hrs. Solvent was removed under vacuum and the residue was partitioned between 2N HCl (50 mL) and ethyl acetate (50 mL). The mixture was transferred to a separatory funnel and the organics were separated. The aqueous layer was extracted with ethyl acetate (2×25 mL), and the organics were combined and dried over sodium sulfate and filtered. Solvent was removed under vacuum to leave 1-(tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid (136C) as a white solid which was used without further purification. ESI-MS:m/z 266.4 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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